6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the imidazo[4,5-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-aminopyridine with bromine in the presence of a suitable base, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include substituted imidazo[4,5-b]pyridines, N-oxides, and dehalogenated derivatives. These products can further undergo functionalization to yield compounds with diverse biological activities.
Scientific Research Applications
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential as a bioactive molecule.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl acetate
- Imidazo[1,2-a]pyrimidines
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens on the imidazo[4,5-b]pyridine core provides distinct properties compared to other similar compounds, making it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C6H3BrClN3O |
---|---|
Molecular Weight |
248.46 g/mol |
IUPAC Name |
6-bromo-5-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H3BrClN3O/c7-2-1-3-5(10-4(2)8)11-6(12)9-3/h1H,(H2,9,10,11,12) |
InChI Key |
QBEIIRMZUFQZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Br)Cl)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.